molecular formula C21H13N3O5 B3739290 3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B3739290
M. Wt: 387.3 g/mol
InChI Key: FFMNPRBGWPOJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. The compound has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of 3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide. One potential direction is the investigation of its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, the compound could be further studied for its potential applications in the fields of oncology and infectious disease.
In conclusion, 3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a chemical compound with significant potential for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field could lead to the development of novel treatments for various diseases and conditions.

Scientific Research Applications

3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-nitro-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-19(14-4-3-5-16(12-14)24(27)28)22-15-10-8-13(9-11-15)20-23-18-7-2-1-6-17(18)21(26)29-20/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNPRBGWPOJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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